molecular formula C17H18FN3O3S B2400121 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea CAS No. 1203014-24-7

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2400121
CAS No.: 1203014-24-7
M. Wt: 363.41
InChI Key: WDYWFHOYGUDITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C17H18FN3O3S and its molecular weight is 363.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Radiochemistry

A potent nonpeptide CCR1 antagonist, incorporating a fluorobenzyl group similar to the one in the compound of interest, was synthesized for potential use in imaging and therapeutic applications. This synthesis demonstrates the compound's relevance in the development of radiolabeled molecules for biological research and potential clinical diagnostics (Mäding et al., 2006).

Role in Pharmacokinetics and Drug Development

The synthesis of deuterium-labeled analogs of urea derivatives has been explored for use as internal standards in LC–MS analysis. This research highlights the compound's utility in studying drug absorption, distribution, and other pharmacokinetics parameters, which are critical for drug development processes (Liang et al., 2020).

Antimicrobial Applications

Research into fluorobenzamides containing thiazole and thiazolidine frameworks has shown promising antimicrobial activities. These studies underscore the potential of such compounds in developing new antimicrobial agents to combat various bacterial and fungal infections (Desai et al., 2013).

Anticancer Properties

Compounds featuring fluorobenzyl and thiazolidine components have been synthesized and evaluated for their anticancer activities. These findings are indicative of the compound's applicability in oncology research, potentially leading to the development of new cancer therapeutics (Hosamani et al., 2015).

Properties

IUPAC Name

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-[(4-fluorophenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c18-14-7-5-13(6-8-14)12-19-17(22)20-15-3-1-4-16(11-15)21-9-2-10-25(21,23)24/h1,3-8,11H,2,9-10,12H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYWFHOYGUDITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.